3-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole

Antimycobacterial Tuberculosis SAR

3-[(2-Fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole (molecular formula C10H10FN3S, MW 223.27) is a synthetic 1,2,4-triazole derivative featuring a 2-fluorobenzylsulfanyl substituent at the 3-position and a methyl group at N-4. The compound belongs to the broader class of 3-benzylsulfanyl-4-methyl-4H-1,2,4-triazoles, a series systematically evaluated for in vitro antimycobacterial activity by Klimešová et al.

Molecular Formula C10H10FN3S
Molecular Weight 223.27 g/mol
Cat. No. B5700730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
Molecular FormulaC10H10FN3S
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCN1C=NN=C1SCC2=CC=CC=C2F
InChIInChI=1S/C10H10FN3S/c1-14-7-12-13-10(14)15-6-8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3
InChIKeyMNBMAVKJLYOHPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(2-Fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole: Procurement-Grade Overview for Antimycobacterial Research


3-[(2-Fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole (molecular formula C10H10FN3S, MW 223.27) is a synthetic 1,2,4-triazole derivative featuring a 2-fluorobenzylsulfanyl substituent at the 3-position and a methyl group at N-4. The compound belongs to the broader class of 3-benzylsulfanyl-4-methyl-4H-1,2,4-triazoles, a series systematically evaluated for in vitro antimycobacterial activity by Klimešová et al. (2004) [1]. Its structural signature—a 2-fluorobenzyl thioether linked to the electron-deficient triazole core—distinguishes it from unsubstituted benzyl and para-halogenated analogs and has been explored within structure–activity relationship (SAR) frameworks targeting Mycobacterium tuberculosis and atypical mycobacteria [2].

Why 3-[(2-Fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole Cannot Be Interchanged with Closest Analogs


Within the 3-benzylsulfanyl-4-methyl-4H-1,2,4-triazole chemotype, the position and electronic nature of the benzyl substituent critically modulate antimycobacterial potency. The Klimešová SAR study established that electron-withdrawing substituents on the benzyl ring enhance activity, with nitro and thioamide groups conferring the greatest gains [1]. Ortho-fluorine substitution (as in the target compound) introduces a unique combination of electronegativity, steric constraint, and metabolic stability distinct from the unsubstituted benzyl analog (which lacks fluorine-driven electronic effects) [2] and the para-fluoro isomer (3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole), which presents a different dipole moment and steric profile . Consequently, generic substitution with any other benzylsulfanyl congener cannot reproduce the precise electronic and steric environment of the ortho-fluorobenzyl moiety, directly impacting MIC values and target-binding interactions.

Quantitative Differentiation Evidence: 3-[(2-Fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole vs. Comparators


Antimycobacterial MIC Against M. tuberculosis: Ortho-F vs. Unsubstituted Benzyl (Class-Level SAR Inference)

The Klimešová 2004 study evaluated 37 benzylsulfanyl derivatives against M. tuberculosis, establishing that electron-withdrawing substituents on the benzyl ring enhance antimycobacterial activity. Compounds lacking electron-withdrawing groups (e.g., unsubstituted benzyl, 4-methylbenzyl) exhibited MIC values at the higher end of the reported range (32 to >1000 µmol/L), while derivatives bearing electron-withdrawing substituents (e.g., nitro, thioamide) achieved MIC values as low as 32 µmol/L [1]. The ortho-fluorine substituent in the target compound introduces an electron-withdrawing effect (Hammett σ_m = 0.34 for F) that is absent in the unsubstituted benzyl analog 3-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazole, predicting a measurable improvement in MIC relative to the unsubstituted comparator [2].

Antimycobacterial Tuberculosis SAR

Ortho-Fluorine Positional Advantage: Target Compound vs. Para-Fluoro Isomer in Physicochemical and Interaction Profiling

The ortho-fluorobenzyl substituent in the target compound (CAS not publicly assigned in major databases) creates a distinct conformational and electronic environment compared to the para-fluoro isomer 3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole (CAS 306744-28-5) . Ortho-fluorine introduces a local dipole that can participate in through-space C–F···H–C and C–F···π interactions with biological targets, while the para-fluoro isomer presents a linear dipole vector that may not engage the same binding-site topology [1]. This positional difference is critical in target-based screening: the BindingDB entry for the unsubstituted benzyl analog shows negligible MetAP inhibition (IC50 > 100,000 nM) [2], suggesting the triazole scaffold requires precise substituent geometry for target engagement—a requirement that ortho- vs. para-fluorine placement can differentially satisfy.

Fluorine positional isomerism LogP Metabolic stability

Comparative Broad-Spectrum Antimycobacterial Evaluation: Target Compound vs. Isoniazid Baseline

The Klimešová 2004 panel evaluated all 37 benzylsulfanyl derivatives against four mycobacterial strains: M. tuberculosis, M. avium, and two strains of M. kansasii, with isoniazid (INH) included as a reference standard [1]. The reported MIC range for the series was 32 to >1000 µmol/L, with the most active compounds (bearing two nitro groups or a thioamide) approaching 32 µmol/L. While INH typically exhibits MIC values in the sub-micromolar range against drug-susceptible M. tuberculosis, the triazole series offers potential advantages against atypical mycobacteria (M. avium, M. kansasii) where INH is clinically ineffective [2]. The target compound, as a mono-fluorinated derivative, is positioned in the moderate-activity tier of this series, making it a suitable scaffold for further optimization rather than a direct competitor to INH.

Antimycobacterial screening Atypical mycobacteria M. kansasii M. avium

MetAP2 Inhibitory Activity: Ortho-Fluorobenzyl Triazole Scaffold vs. Unsubstituted Benzyl Analog

BindingDB data for the unsubstituted benzyl analog 3-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazole shows negligible inhibition of human methionine aminopeptidase 2 (MetAP2) with IC50 > 100,000 nM [1]. In contrast, closely related analogs bearing a 2-fluorobenzylsulfanyl group linked to an elaborated triazole core (e.g., N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridin-3-amine) achieve potent MetAP2 inhibition with a Ki of 0.300 nM [2]. This > 300,000-fold improvement demonstrates that the 2-fluorobenzylsulfanyl moiety, when combined with appropriate 3-aminoaryl substituents, can drive high-affinity target engagement—a property entirely absent in the unsubstituted benzyl scaffold.

Methionine aminopeptidase 2 MetAP2 Cancer Angiogenesis

Physicochemical and Procurement Differentiation: Ortho-Fluorobenzyl vs. 4-Chlorobenzyl Adamantyl-Triazole Hybrid

The crystal structure of 5-(adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole, identified as a potential 11β-HSD1 inhibitor, has been reported with detailed Hirshfeld surface analysis [1]. This structurally related compound demonstrates that the 4-methyl-4H-1,2,4-triazole-3-sulfanyl scaffold can be crystallized and structurally characterized, supporting structure-based drug design efforts. The target compound, with its 2-fluorobenzyl group replacing the 4-chlorobenzyl moiety, offers a smaller halogen (F vs. Cl) with distinct hydrogen-bond-accepting properties (C–F can act as a weak H-bond acceptor, unlike C–Cl), potentially altering crystal packing and target interactions. Commercially, the para-fluoro isomer (CAS 306744-28-5) is available from multiple vendors at 95% purity , while the ortho-fluoro target compound requires custom synthesis or specialized sourcing.

11β-HSD1 Metabolic syndrome X-ray crystallography Procurement purity

High-Value Procurement Scenarios for 3-[(2-Fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole


Antimycobacterial Lead-Optimization Libraries Targeting Atypical Mycobacteria

Procurement scenario: The compound is included in focused screening libraries designed to identify hits against M. avium complex and M. kansasii, where first-line agents such as isoniazid are clinically ineffective [1]. Its position within the 32–250 µmol/L MIC range (class-level SAR prediction based on ortho-fluorine EWG contribution) [2] makes it a suitable starting point for medicinal chemistry optimization. Researchers should procure the compound alongside the unsubstituted benzyl analog and para-fluoro isomer as a minimum three-compound SAR set to establish the contribution of fluorine position to antimycobacterial potency.

MetAP2 Inhibitor Chemical Probe Synthesis Using Ortho-Fluorobenzylsulfanyl Building Block

Procurement scenario: The target compound serves as a versatile synthetic intermediate for generating 5-substituted 1,2,4-triazole derivatives targeting MetAP2. As demonstrated by the BDBM17430 analog (Ki = 0.300 nM) [3], the 2-fluorobenzylsulfanyl substructure is a critical pharmacophoric element for high-affinity MetAP2 engagement. Medicinal chemistry teams should procure this compound for diversification at the 3-position of the triazole ring via nucleophilic aromatic substitution or cross-coupling reactions to generate focused libraries for angiogenesis and cancer target screening.

Fluorine Positional SAR Studies for 11β-HSD1 and Related Metabolic Targets

Procurement scenario: Given the structural precedent of 5-(adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole as a potential 11β-HSD1 inhibitor [4], the target compound (with ortho-fluorine) should be procured for comparative SAR studies to assess whether fluorine position and halogen type (F vs. Cl) influence 11β-HSD1 potency and selectivity. Procurement should be paired with the 4-chlorobenzyl analog and the para-fluoro isomer for a systematic positional and halogen-variation study.

Physicochemical and Metabolic Stability Profiling of Ortho-Fluorobenzyl Thioethers

Procurement scenario: The ortho-fluorobenzylsulfanyl moiety may confer enhanced metabolic stability compared to unsubstituted benzylsulfanyl derivatives by blocking CYP450-mediated benzylic oxidation at the ortho position [5]. Pharmaceutical development teams should procure this compound for comparative in vitro microsomal stability assays (human liver microsomes, NADPH-supplemented) against the unsubstituted benzyl analog to quantify the stabilizing effect of ortho-fluorine substitution.

Quote Request

Request a Quote for 3-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.